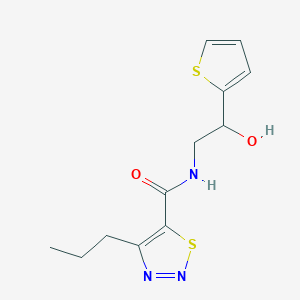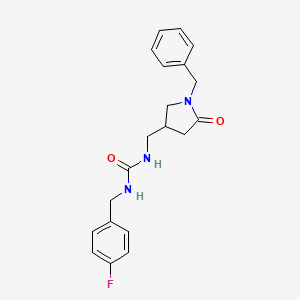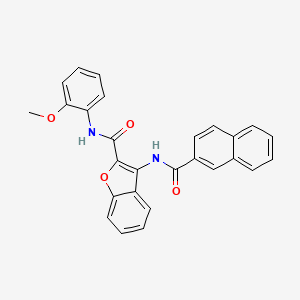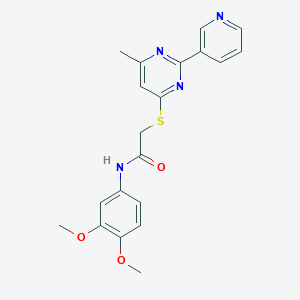
3-methoxy-N-(4-methyl-3-(2-oxopiperidin-1-yl)phenyl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-methoxy-N-(4-methyl-3-(2-oxopiperidin-1-yl)phenyl)benzamide, also known as MMOP, is a chemical compound that has been studied for its potential use in scientific research. This compound is a member of the benzamide family and has been shown to have various biochemical and physiological effects. In
科学的研究の応用
Sure! Here is a comprehensive analysis of the scientific research applications of 3-methoxy-N-[4-methyl-3-(2-oxopiperidin-1-yl)phenyl]benzamide:
Pharmaceutical Applications
3-methoxy-N-[4-methyl-3-(2-oxopiperidin-1-yl)phenyl]benzamide: has shown potential in pharmaceutical research, particularly in the development of new drugs. Its structure suggests it could be a candidate for targeting specific receptors or enzymes, making it useful in the treatment of various diseases. Research has indicated its potential in anti-inflammatory and analgesic applications due to its ability to modulate pain and inflammation pathways .
Antibacterial and Antifungal Properties
This compound has demonstrated significant antibacterial and antifungal activities. Studies have shown that it can inhibit the growth of various gram-positive and gram-negative bacteria, as well as certain fungal strains. This makes it a promising candidate for developing new antimicrobial agents, which are crucial in the fight against antibiotic-resistant pathogens .
Antioxidant Activity
The antioxidant properties of 3-methoxy-N-[4-methyl-3-(2-oxopiperidin-1-yl)phenyl]benzamide have been explored in several studies. It has been found to effectively scavenge free radicals and chelate metal ions, which are important mechanisms in protecting cells from oxidative stress. This activity is beneficial in preventing or mitigating the effects of oxidative damage in various diseases, including neurodegenerative disorders and cancer .
Cancer Research
In cancer research, this compound has been investigated for its potential to inhibit tumor growth and proliferation. Its ability to interfere with specific signaling pathways involved in cell division and apoptosis makes it a candidate for developing new anticancer therapies. Preliminary studies have shown promising results in vitro, suggesting further exploration in vivo could be beneficial .
Neuroprotective Effects
Research has also indicated that 3-methoxy-N-[4-methyl-3-(2-oxopiperidin-1-yl)phenyl]benzamide may have neuroprotective effects. It has been studied for its potential to protect neurons from damage caused by oxidative stress and inflammation, which are common features in neurodegenerative diseases such as Alzheimer’s and Parkinson’s. This makes it a potential candidate for developing treatments aimed at slowing the progression of these diseases .
Anti-inflammatory Applications
The anti-inflammatory properties of this compound have been a focus of research due to its ability to modulate inflammatory pathways. It has been shown to reduce the production of pro-inflammatory cytokines and inhibit the activity of enzymes involved in inflammation. This makes it a potential therapeutic agent for treating chronic inflammatory conditions such as rheumatoid arthritis and inflammatory bowel disease .
Industrial Applications
Beyond its medical applications, 3-methoxy-N-[4-methyl-3-(2-oxopiperidin-1-yl)phenyl]benzamide has potential uses in various industrial sectors. Its chemical properties make it suitable for use in the synthesis of other complex organic compounds, which can be used in the production of pharmaceuticals, agrochemicals, and materials science .
Agricultural Applications
In agriculture, this compound could be used as a pesticide or herbicide due to its antimicrobial properties. Its ability to inhibit the growth of harmful bacteria and fungi can help protect crops from diseases, thereby improving yield and quality. Research in this area is ongoing to determine the most effective and safe applications in agricultural practices .
I hope this detailed analysis provides a comprehensive overview of the various scientific research applications of 3-methoxy-N-[4-methyl-3-(2-oxopiperidin-1-yl)phenyl]benzamide. If you have any further questions or need more specific information, feel free to ask!
特性
IUPAC Name |
3-methoxy-N-[4-methyl-3-(2-oxopiperidin-1-yl)phenyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O3/c1-14-9-10-16(13-18(14)22-11-4-3-8-19(22)23)21-20(24)15-6-5-7-17(12-15)25-2/h5-7,9-10,12-13H,3-4,8,11H2,1-2H3,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AXXUHTDSQXGVGQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)C2=CC(=CC=C2)OC)N3CCCCC3=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-methoxy-N-[4-methyl-3-(2-oxopiperidin-1-yl)phenyl]benzamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(4-chlorophenyl)-4-{[2-oxo-5-(trifluoromethyl)-1(2H)-pyridinyl]methyl}benzenecarboxamide](/img/structure/B2487754.png)
![N-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2487758.png)


![N-[(1R,2R)-1-Amino-2,3-dihydro-1H-inden-2-yl]-3-(5-methylthiophen-2-yl)propanamide;hydrochloride](/img/structure/B2487762.png)
![N-(benzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide hydrochloride](/img/structure/B2487763.png)



![3-(3,4-dimethoxyphenyl)-1-(4-ethylphenyl)-3-hydroxy-3,5,6,7-tetrahydro-2H-imidazo[2,1-b][1,3]thiazin-1-ium bromide](/img/structure/B2487768.png)
![N-(benzo[d][1,3]dioxol-5-yl)-5-((3-methoxybenzyl)oxy)-4-oxo-4H-pyran-2-carboxamide](/img/structure/B2487770.png)


